VS-5584 is a synthetic, low-molecular-weight compound [] classified as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [, , ]. It plays a significant role in scientific research, particularly in oncology, as a tool to investigate the roles of the PI3K/mTOR pathway in cancer development, progression, and therapeutic resistance [, , , , , , , , , , , , , , , , , , , , , , , , , ].
The synthesis of VS-5584 involves several key steps that utilize organic chemistry techniques. While the detailed synthetic pathway is not fully disclosed in the literature, it is known that the compound can be synthesized starting from commercially available precursors through multi-step reactions involving functional group modifications. The specific methods include:
The synthesis process is designed to yield a compound with favorable pharmacokinetic properties, allowing for effective oral bioavailability in preclinical models .
The molecular structure of VS-5584 can be described by its chemical formula C17H22N6O and its systematic name as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine. The structure features a purine base linked to a pyrimidine moiety, with morpholine and isopropyl groups contributing to its unique properties.
The structural characteristics facilitate its binding to the ATP-binding site of kinases, which is crucial for its inhibitory action .
VS-5584 primarily participates in biochemical reactions that inhibit the phosphorylation processes mediated by PI3K and mTOR kinases. The inhibition leads to downstream effects on cellular signaling pathways that regulate cell survival, growth, and apoptosis.
These reactions are pivotal in understanding how VS-5584 can be utilized therapeutically against various cancers.
The mechanism by which VS-5584 exerts its effects involves competitive inhibition at the ATP-binding sites of both phosphatidylinositol 3-kinase and mammalian target of rapamycin. Upon administration, VS-5584 binds to these kinases, preventing ATP from activating them. This blockade results in:
This action results in significant antiproliferative effects on various cancer cell lines, particularly those with mutations in the PI3K pathway .
These properties are essential for its formulation into therapeutic agents .
VS-5584 has significant potential applications in cancer therapy due to its ability to inhibit critical growth signaling pathways. It has been studied for:
Its selective action makes it a promising candidate for targeted cancer therapies aimed at minimizing side effects while maximizing therapeutic efficacy .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4